molecular formula C20H20N4O4 B11472702 4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11472702
M. Wt: 380.4 g/mol
InChI Key: CFFIQNPOUHEZTQ-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Substitution reactions: Introduction of the phenylamino group and the hydroxy-dimethoxyphenyl group can be done through nucleophilic substitution reactions.

    Cyclization to form the pyrazolopyridine core: This step often involves intramolecular cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medicinally, compounds of this class are often investigated for their potential as therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Indolopyridines: Contain an indole ring fused to a pyridine ring.

    Quinazolines: Feature a benzene ring fused to a pyrimidine ring.

Uniqueness

The uniqueness of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the presence of both hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-anilino-4-(4-hydroxy-3,5-dimethoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H20N4O4/c1-27-14-8-11(9-15(28-2)18(14)26)13-10-16(25)22-20-17(13)19(23-24-20)21-12-6-4-3-5-7-12/h3-9,13,26H,10H2,1-2H3,(H3,21,22,23,24,25)

InChI Key

CFFIQNPOUHEZTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=NNC(=C23)NC4=CC=CC=C4

Origin of Product

United States

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